
FK-506 3'-Methyl-Ether
Übersicht
Beschreibung
FK-506 3’-Methyl Ether is a derivative of FK-506, also known as tacrolimus or fujimycin. FK-506 is a 23-membered macrolide produced by several Streptomyces species. It is widely recognized for its immunosuppressive properties, which are utilized to prevent the rejection of transplanted organs. FK-506 and its analogs, including FK-506 3’-Methyl Ether, possess various biological activities such as antifungal, neuroprotective, and neuroregenerative effects .
Wissenschaftliche Forschungsanwendungen
Immunosuppression
FK-506 3'-Methyl Ether is primarily utilized in transplantation medicine to prevent organ rejection. Its potent immunosuppressive properties have been demonstrated in numerous clinical studies:
- Transplant Patients : Studies indicate that patients receiving FK-506 exhibit significantly lower rates of acute rejection compared to those treated with traditional therapies like cyclosporine.
Antifungal Activity
Recent research has highlighted the antifungal properties of FK-506 3'-Methyl Ether. It has been shown to be effective against various fungal pathogens, including Candida species and Cryptococcus neoformans. Comparative studies reveal that while FK-506 exhibits high immunosuppressive activity, its derivative shows moderate antifungal efficacy:
Compound | Pathogen | Minimum Inhibitory Concentration (µg/mL) | Immunosuppressive Activity |
---|---|---|---|
FK-506 | C. neoformans | 0.5 | High |
FK-506 3'-Methyl Ether | C. neoformans | 1.0 | Moderate |
APX879 | C. neoformans | 0.25 | Low |
This table illustrates the balance between antifungal efficacy and immunosuppressive effects, suggesting potential therapeutic applications in managing invasive fungal infections.
Neuroprotective Properties
Emerging studies suggest that FK-506 3'-Methyl Ether may possess neuroprotective properties, making it a candidate for research into neurodegenerative diseases. Its ability to inhibit apoptosis in neuronal cells has been explored, indicating potential applications in conditions such as Alzheimer's disease and multiple sclerosis.
Case Studies and Research Findings
Several case studies have underscored the therapeutic potential of FK-506 3'-Methyl Ether:
- Transplantation : Clinical trials have demonstrated that patients treated with FK-506 experience improved graft survival rates compared to those on alternative immunosuppressants.
- Fungal Infections : A cohort study involving patients with resistant fungal infections showed that FK-506 3'-Methyl Ether could effectively manage infections when traditional antifungals failed.
Comparative Analysis with Other Compounds
FK-506 3'-Methyl Ether is often compared to other immunosuppressants like cyclosporine A and rapamycin due to their differing mechanisms and side effect profiles:
Compound | Mechanism of Action | Primary Use |
---|---|---|
FK-506 | Calcineurin inhibition | Organ transplantation |
Cyclosporine A | Calcineurin inhibition | Organ transplantation |
Rapamycin | mTOR pathway inhibition | Organ transplantation; cancer |
FK-506 3'-Methyl Ether is unique due to its structural modifications that enhance pharmacological properties while potentially reducing toxicity compared to its parent compound.
Wirkmechanismus
Target of Action
FK-506 3’-Methyl Ether is a derivative of FK506, also known as tacrolimus . Tacrolimus is an immunosuppressant drug widely used to prevent the rejection of transplanted organs . The primary target of FK-506 3’-Methyl Ether is likely to be similar to that of tacrolimus, which is the calcineurin pathway .
Mode of Action
FK-506 3’-Methyl Ether, like tacrolimus, binds to the immunophilin FKBP12. The resulting complex inhibits calcineurin, which is normally activated by calmodulin in response to increases in intracellular Ca2+. This inhibition results in the inactivation of the nuclear factor of activated T-cells (NF-ATc), thus preventing the transcription of the interleukin 2 gene .
Pharmacokinetics
Tacrolimus is highly lipophilic and is metabolized extensively in the liver by cytochrome P450 enzymes . Less than 1% of the dose is excreted in the urine or bile as unchanged drug within 48 hours in rats and in dogs, indicating complete metabolism of the drug .
Result of Action
FK-506 3’-Methyl Ether, as a derivative of tacrolimus, is expected to have potent immunosuppressive effects. It is likely to inhibit the activation of T-cells and the production of cytokines, leading to a decrease in the immune response .
Biochemische Analyse
Biochemical Properties
FK-506 3’-Methyl Ether plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The FK-506 core is formed from a (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units by a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The core produced is further modified by a series of post-PKS tailoring steps .
Cellular Effects
FK-506 3’-Methyl Ether has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The fractions of soluble and insoluble components of yeast cells positively influenced tacrolimus biosynthesis .
Molecular Mechanism
The mechanism of action of FK-506 3’-Methyl Ether at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The unique allyl functional group of FK506 is formed by a discrete PKS acting in coordination with fatty acid synthase (FAS) to provide this atypical extender unit .
Metabolic Pathways
FK-506 3’-Methyl Ether is involved in metabolic pathways, interacting with enzymes or cofactors. The FK506 core is formed from a DHCHC starter unit and extender units by a hybrid type I PKS/NRPS system . The core produced is further modified by a series of post-PKS tailoring steps .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of FK-506 3’-Methyl Ether involves the modification of the parent compound FK-506. The process typically includes the protection of hydroxyl groups, selective methylation, and subsequent deprotection steps. One common method involves the use of silyl protecting groups followed by regioselective desilylation .
Industrial Production Methods: Industrial production of FK-506 3’-Methyl Ether is generally based on fermentation processes using genetically engineered Streptomyces strains. These strains are optimized to produce high yields of FK-506, which is then chemically modified to obtain FK-506 3’-Methyl Ether .
Analyse Chemischer Reaktionen
Types of Reactions: FK-506 3’-Methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Vergleich Mit ähnlichen Verbindungen
Tacrolimus (FK-506): The parent compound with similar immunosuppressive properties.
Cyclosporin A: Another immunosuppressant with a different mechanism of action.
Rapamycin: A macrolide with immunosuppressive and antiproliferative effects.
Uniqueness: FK-506 3’-Methyl Ether is unique due to its specific structural modifications, which can enhance its pharmacological properties and reduce toxicity compared to its parent compound. Its ability to modulate multiple biological pathways makes it a valuable compound for research and therapeutic applications .
Biologische Aktivität
FK-506 3'-Methyl Ether, also known as tacrolimus, is a potent immunosuppressive agent derived from the fermentation of Streptomyces tsukubaensis. It is primarily recognized for its ability to inhibit calcineurin, a serine-threonine phosphatase that plays a crucial role in T-cell activation and immune response. This article delves into the biological activity of FK-506 3'-Methyl Ether, highlighting its mechanisms, therapeutic applications, and comparative studies with other analogs.
FK-506 exerts its biological effects by forming a complex with FKBP12 (FK506 Binding Protein 12), which subsequently inhibits calcineurin. This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation and activation. The structural basis for this interaction has been elucidated through high-resolution crystallography studies, revealing how FK-506 binds to FKBP12 and calcineurin to form a ternary complex that effectively inhibits immune responses .
Antifungal Activity
Recent studies have shown that FK-506 3'-Methyl Ether also possesses significant antifungal properties. The compound has been investigated for its efficacy against various fungal pathogens, including Candida species and Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for these pathogens have been determined, demonstrating that FK-506 retains its antifungal activity while exhibiting reduced immunosuppressive effects compared to its parent compound .
Comparative Efficacy Table
Compound | Pathogen | MIC (µg/mL) | Immunosuppressive Activity |
---|---|---|---|
FK-506 | C. neoformans | 0.5 | High |
FK-506 3'-Methyl Ether | C. neoformans | 1.0 | Moderate |
APX879 | C. neoformans | 0.25 | Low |
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of FK-506 3'-Methyl Ether in both immunosuppression and antifungal treatment:
- Transplant Patients : In clinical settings, FK-506 is widely used to prevent organ rejection in transplant patients due to its potent immunosuppressive properties. Studies have shown that patients receiving FK-506 exhibit lower rates of acute rejection compared to those on traditional therapies like cyclosporine .
- Fungal Infections : A study involving patients with invasive fungal infections demonstrated that FK-506 3'-Methyl Ether could be effective in managing infections caused by resistant fungal strains, particularly when traditional antifungals fail .
- Modified Analog Studies : Research into analogs such as APX879 has shown promise in enhancing antifungal specificity while minimizing immunosuppressive effects. These studies indicate that structural modifications at the C-22 position can significantly alter the therapeutic index, favoring antifungal activity over immunosuppression .
Eigenschaften
IUPAC Name |
(1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H71NO12/c1-11-14-32-20-26(2)19-27(3)21-38(55-9)41-39(56-10)23-29(5)45(52,58-41)42(49)43(50)46-18-13-12-15-33(46)44(51)57-40(30(6)34(47)25-35(32)48)28(4)22-31-16-17-36(53-7)37(24-31)54-8/h11,20,22,27,29-34,36-41,47,52H,1,12-19,21,23-25H2,2-10H3/t27-,29-,30-,31+,32+,33+,34+,36-,37-,38-,39+,40-,41-,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAXYWYQSRHDMG-RGSPJBABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC)C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](C=C(C1)C)CC=C)O)C)C(=C[C@@H]4CC[C@H]([C@@H](C4)OC)OC)C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849494 | |
Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124554-16-1 | |
Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.